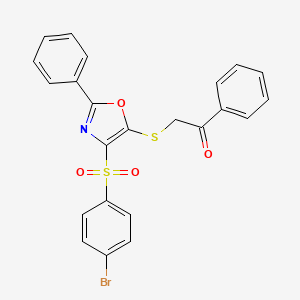![molecular formula C14H7ClF3NS B2727622 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile CAS No. 477866-76-5](/img/structure/B2727622.png)
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile” is a chemical compound with the CAS Number: 477866-76-5 . It has a molecular weight of 313.73 . The compound is solid in its physical form . The IUPAC name for this compound is 2-[(3-chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzonitrile .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 313.73 . It is a solid in its physical form .Aplicaciones Científicas De Investigación
Polymerization Initiators and Complexation Agents
Compounds with trifluoromethyl groups and sulfanyl substituents have been explored for their roles in polymerizations. For instance, trifluoromethanesulphonates (triflates) complex with their conjugate acids in solvents like dichloromethane and acetonitrile, showing significant potential in initiating polymerizations of ethylenic monomers. This complexation behavior suggests that similar compounds could be involved in polymer synthesis or modification, enhancing the properties of polymers such as solvation and stability (Souverain et al., 1980).
Cyclization Reactions in Organic Synthesis
The reactivity of benzyl alkynyl sulfides in base-induced cyclization reactions to form dihydrothiophenes has been studied, with efficiency varying based on the substituents on the aromatic ring. Such reactions, involving electron-withdrawing groups leading to rapid proton exchange and tautomerism, indicate that compounds like 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile could be used in the synthesis of heterocyclic compounds through similar cyclization mechanisms (Motto et al., 2011).
High-Performance Materials
Research on thiophenyl-substituted benzidines, including compounds with chlorophenyl and trifluoromethyl groups, has led to the development of transparent aromatic polyimides with high refractive indices, small birefringence, and good thermomechanical stabilities. These materials are of interest for advanced applications in optoelectronics and photonics, suggesting a role for similar compounds in the synthesis of materials with exceptional optical and mechanical properties (Tapaswi et al., 2015).
Advanced Organic Synthesis Techniques
Studies on the base-induced cyclization of alkynyl sulfides, including those with trifluoromethyl and chlorophenyl groups, demonstrate sophisticated methods for constructing complex organic molecules. These techniques enable the efficient synthesis of heterocycles, which are crucial in pharmaceuticals, agrochemicals, and materials science (Sheng et al., 2014).
Sulfonation and Functionalization of Polymers
Research into sulfonated poly(p-phenylene) derivatives, potentially including functionalities related to 2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile, has shown promising applications in the development of proton exchange membranes. These materials are critical for fuel cell technologies, indicating that similar compounds could contribute to advancements in energy conversion and storage solutions (Ghassemi & McGrath, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H312, and H332, suggesting that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NS/c15-11-2-1-3-12(7-11)20-13-5-4-10(14(16,17)18)6-9(13)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGJMJYMEKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


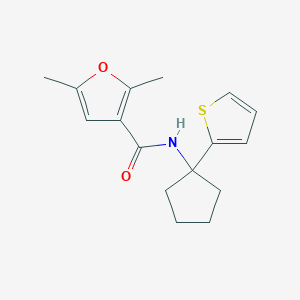
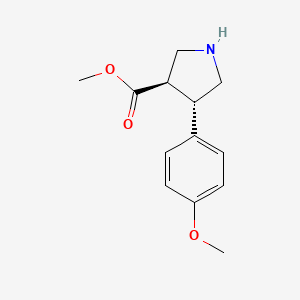

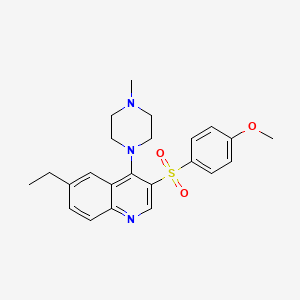
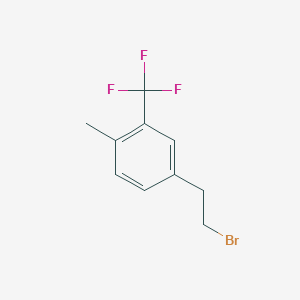
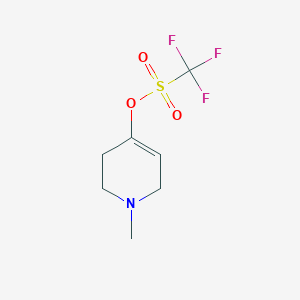
![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)


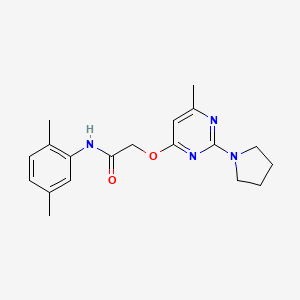
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)
